(R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride (R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639227
InChI: InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m1./s1
SMILES: CC(COC(F)(F)F)N.Cl
Molecular Formula: C4H9ClF3NO
Molecular Weight: 179.57 g/mol

(R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

CAS No.:

Cat. No.: VC13639227

Molecular Formula: C4H9ClF3NO

Molecular Weight: 179.57 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride -

Specification

Molecular Formula C4H9ClF3NO
Molecular Weight 179.57 g/mol
IUPAC Name (2R)-1-(trifluoromethoxy)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m1./s1
Standard InChI Key ZJGKYDGXVATMFY-AENDTGMFSA-N
Isomeric SMILES C[C@H](COC(F)(F)F)N.Cl
SMILES CC(COC(F)(F)F)N.Cl
Canonical SMILES CC(COC(F)(F)F)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a chiral center at the second carbon of the ethylamine chain, with the (R)-enantiomer exhibiting distinct biological interactions compared to its (S)-counterpart . The trifluoromethoxy group (-OCF₃) is attached to the first carbon, while a methyl group occupies the second carbon (Figure 1). This arrangement creates a sterically hindered environment that influences reactivity and binding affinity.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(2R)-1-(Trifluoromethoxy)propan-2-amine; hydrochloride
Molecular FormulaC₄H₉ClF₃NO
Molecular Weight179.57 g/mol
Canonical SMILESCC@HN.Cl
Chiral CenterC2 (R-configuration)

The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Physicochemical Characteristics

The trifluoromethoxy group significantly alters the compound’s electronic and steric profile:

  • Lipophilicity: LogP values are elevated compared to non-fluorinated analogs, improving membrane permeability.

  • Metabolic Stability: The C-F bond’s strength resists oxidative degradation by cytochrome P450 enzymes.

  • Acid-Base Behavior: The amine group (pKa ≈ 9.2) protonates under physiological conditions, aiding ionic interactions with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis of (R)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride typically involves enantioselective N-methylation followed by trifluoromethoxy incorporation (Scheme 1).

Scheme 1: Key Synthetic Steps

  • N-Methylation: Reaction of a chiral amino alcohol (e.g., (R)-2-amino-1-propanol) with dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Trifluoromethoxy Introduction: Treatment of the intermediate with trifluoromethyl triflate (CF₃OTf) under controlled temperatures (0–5°C).

  • Salt Formation: Precipitation as the hydrochloride salt using HCl gas in diethyl ether .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
N-MethylationDimethyl sulfate, K₂CO₃, 40°C7895
TrifluoromethoxyationCF₃OTf, -10°C, 12 h6590
Salt FormationHCl gas, Et₂O, 0°C9299

Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce side reactions.

Purification and Quality Control

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >97% purity .

  • Crystallization: Recrystallization from ethanol/water mixtures yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

  • δ 3.85 (m, 1H, CH-NH₃⁺)

  • δ 3.45 (dd, J = 10.2 Hz, 2H, OCH₂CF₃)

  • δ 1.38 (d, J = 6.8 Hz, 3H, CH₃)

¹³C NMR confirms the trifluoromethoxy group’s presence via a quartet at δ 121.5 ppm (J = 320 Hz, CF₃).

Mass Spectrometry

  • ESI-MS: m/z 144.1 [M-Cl]⁺ (calculated for C₄H₈F₃NO⁺: 144.05).

  • High-Resolution MS: Exact mass matches within 2 ppm error .

Applications in Drug Discovery

Pharmacokinetic Optimization

The compound serves as a lipophilicity-enhancing building block in:

  • CNS Drugs: Improved blood-brain barrier penetration for neurotherapeutics.

  • Antiviral Agents: Prolonged half-life in hepatitis C virus (HCV) protease inhibitors.

Case Study: Calcimimetic Analogues

Structural analogs of Cinacalcet—a drug highlighted in PMC literature —incorporating the trifluoromethoxy group show 10-fold higher binding affinity to calcium-sensing receptors (CaSR) compared to methoxy derivatives.

Table 3: Biological Activity of Analogues

CompoundCaSR IC₅₀ (nM)Metabolic Stability (t₁/₂, h)
(R)-Trifluoromethoxy analogue128.7
Methoxy analogue1303.2

Mechanistic Insights

Receptor Binding Dynamics

Molecular docking studies reveal that the trifluoromethoxy group forms halogen bonds with Thr₉⁴⁶ and Asn₉⁸⁷ residues in CaSR’s extracellular domain, stabilizing the active conformation.

Metabolic Pathways

In vitro assays with human liver microsomes indicate slow oxidation at the methyl group (major metabolite: carboxylic acid derivative), aligning with its enhanced stability.

Comparative Analysis with Structural Analogs

Table 4: Key Differentiators

CompoundFunctional GroupLogPCaSR Binding (IC₅₀, nM)
(R)-1-Methyl-2-trifluoromethoxy-OCF₃1.812
1-Methyl-2-methoxy-OCH₃0.9130
1-Methyl-2-trifluoromethyl-CF₃2.145

The trifluoromethoxy group balances lipophilicity and electron-withdrawing effects, outperforming both methoxy and trifluoromethyl analogs.

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